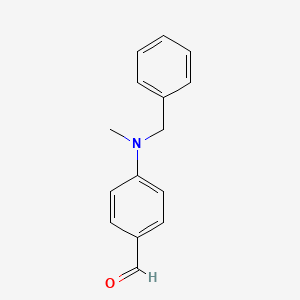

4-(N-Benzyl-N-methylamino)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde derivatives, such as “4-(N-Benzyl-N-methylamino)benzaldehyde”, are organic compounds that contain a benzene ring, an aldehyde group (-CHO), and an amine group (-NH2). They are often used in organic synthesis due to their reactivity .

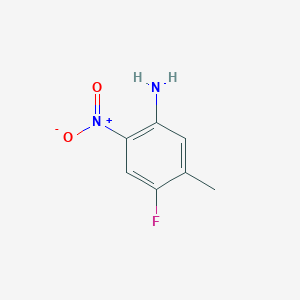

Molecular Structure Analysis

The molecular structure of “4-(N-Benzyl-N-methylamino)benzaldehyde” would likely consist of a benzene ring with an aldehyde group and an amine group attached. The exact structure would depend on the positions of these groups on the benzene ring .Scientific Research Applications

Chemical Synthesis and Catalysis

Research has explored the chemical reactivity of derivatives similar to 4-(N-Benzyl-N-methylamino)benzaldehyde, focusing on their potential in various synthetic pathways. For instance, studies on iminium salts produced through Meerwein alkylation have examined the alkylation of 4-(Dimethylamino)benzaldehyde at the nitrogen atom, highlighting its utility in synthesizing complex molecules (Froschauer et al., 2013). Another example is the catalytic activity of NiFe2O4 nanoparticles in the selective oxidation of benzyl alcohol to benzaldehyde, demonstrating the application of nanomaterials in facilitating chemical transformations with high selectivity and efficiency (Iraqui, Kashyap, & Rashid, 2020).

Photocatalysis and Environmental Applications

The modification of graphitic carbon nitride for the selective synthesis of benzaldehyde from benzyl alcohol under environmentally benign conditions showcases the application of metal-free photocatalysts in green chemistry. This study emphasizes the role of post-treatment routes in enhancing photocatalytic performance, offering insights into sustainable chemical synthesis (Lima et al., 2017).

Bioproduction and Biocatalysis

Engineering Escherichia coli for the renewable production of benzyl alcohol, which can be derived from benzaldehyde, underscores the potential of biotechnological routes in creating valuable chemicals from renewable resources. This approach leverages non-natural pathways and the optimization of microbial metabolism for the biosynthesis of aromatic compounds (Pugh, Mckenna, Halloum, & Nielsen, 2015).

Advanced Materials and Nanotechnology

The synthesis of NiFe2O4 nanoparticles as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde represents an intersection of nanotechnology and catalysis. This research highlights the potential of nanoparticles in driving chemical reactions with high efficiency and selectivity, paving the way for innovative applications in materials science (Iraqui, Kashyap, & Rashid, 2020).

properties

IUPAC Name |

4-[benzyl(methyl)amino]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-16(11-13-5-3-2-4-6-13)15-9-7-14(12-17)8-10-15/h2-10,12H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKGOYYFLICJFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570838 |

Source

|

| Record name | 4-[Benzyl(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-Benzyl-N-methylamino)benzaldehyde | |

CAS RN |

1215-41-4 |

Source

|

| Record name | 4-[Benzyl(methyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)